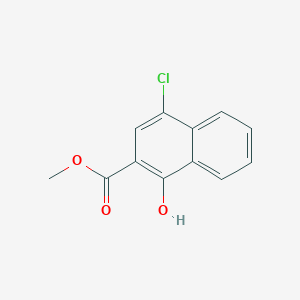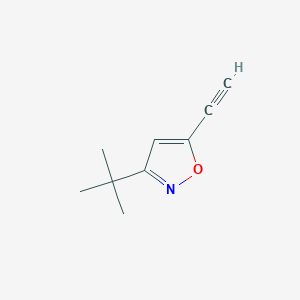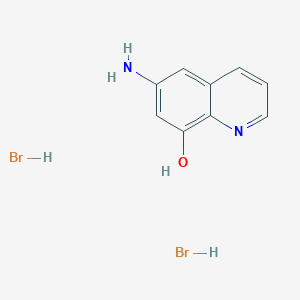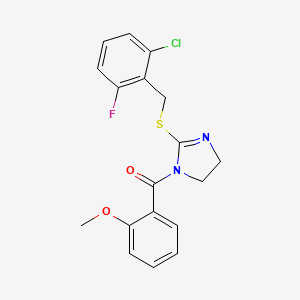
Methyl 4-chloro-1-hydroxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-chloro-1-hydroxy-2-naphthoate” is a chemical compound with the CAS Number: 135241-08-6 . It has a molecular weight of 236.65 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H9ClO3/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,14H,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Catalytic Applications
Methyl 4-chloro-1-hydroxy-2-naphthoate and its derivatives demonstrate significant importance in catalysis. For example, its applications in the methylation of 2-naphthol using dimethyl carbonate as a green agent has been explored. Specifically, the study focused on the synthesis of 2-methoxynaphthalene, an intermediate in the production of widely used drugs like naproxen. The study highlighted the use of catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica and revealed the catalyst's efficiency in methylation, exhibiting high conversion and selectivity rates under specific conditions. This research underscores the potential of this compound in enhancing catalytic processes, particularly in the production of important pharmaceutical intermediates (Yadav & Salunke, 2013).
Histochemical Applications
This compound and related compounds have been identified as useful reagents in histochemistry, particularly for demonstrating tissue oxidase. The complex naphthols, including derivatives of this compound, have been found to produce highly insoluble dyes that are capable of complexing with various metals, suggesting potential applications in electron microscopy. The histochemical techniques developed using these compounds aim to provide more stable and permanent preparations for tissue analysis (Burstone, 1959).
Pharmacological and Biological Studies
While explicit connections to this compound in pharmacological contexts are limited due to the exclusion of drug use, dosage, and side effects, it's worth noting that its structural analogs and derivatives have been investigated for their biological activities. For instance, compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, structurally similar to this compound, have shown anti-inflammatory properties. This highlights the broader chemical family's relevance in potential therapeutic applications, although direct associations with this compound are not explicitly stated in the context of the exclusion criteria (Goudie et al., 1978).
Liquid Crystalline Properties
In the realm of material science, studies have explored the synthesis, characterization, and liquid crystalline properties of compounds involving this compound derivatives. For instance, research has been conducted on mesogenic homologous series containing a 6-alkoxy 2-naphthoic acid and Schiff base-ester as central linkage, aiming to investigate their mesomorphic behavior. These studies contribute to understanding the material properties and potential applications of these compounds in various technological domains (Thaker et al., 2012).
Safety and Hazards
“Methyl 4-chloro-1-hydroxy-2-naphthoate” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and following specific procedures if the substance gets on skin or if it is inhaled .
Propriétés
IUPAC Name |
methyl 4-chloro-1-hydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHHYWLUQOYFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822621.png)

![Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2822624.png)
![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)


![3-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2822630.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2822632.png)

![2,4,5-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2822635.png)

